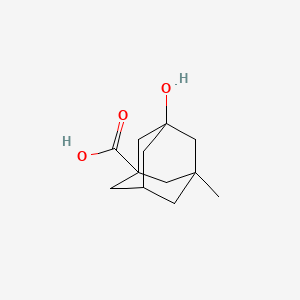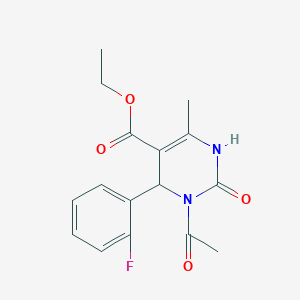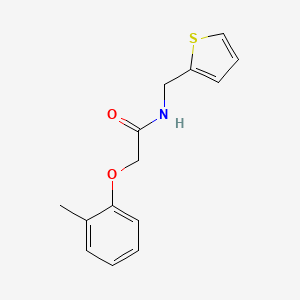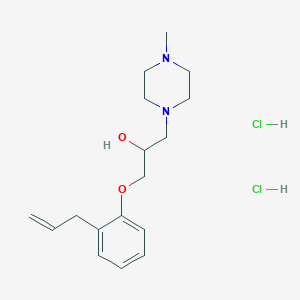
3-hydroxy-5-methyl-1-adamantanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-methyl-1-adamantanecarboxylic acid (HMAC) is a chemical compound that belongs to the class of carboxylic acids. It is a derivative of adamantane and is also known as 3-hydroxy-5-methyladamantane-1-carboxylic acid. HMAC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of HMAC is not fully understood. However, it has been proposed that HMAC exerts its antiviral activity by inhibiting the early stages of viral replication, such as viral attachment and entry into host cells. HMAC may also inhibit viral DNA synthesis and virion assembly. The antibacterial activity of HMAC may be attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis. The anticancer activity of HMAC may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
HMAC has been shown to have several biochemical and physiological effects. It has been found to increase the expression of heat shock proteins (HSPs) in cells, which may play a role in its anticancer activity. HMAC has also been found to increase the production of reactive oxygen species (ROS) in cells, which may contribute to its antiviral and antibacterial activities. In addition, HMAC has been shown to modulate the immune response, including the production of cytokines and chemokines.
実験室実験の利点と制限
HMAC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HMAC is also relatively non-toxic and has low cytotoxicity, making it suitable for in vitro and in vivo studies. However, HMAC has some limitations for lab experiments. It is insoluble in water and has limited solubility in organic solvents, which may limit its use in certain experiments. In addition, HMAC has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for research on HMAC. One area of interest is the development of HMAC-based antiviral and antibacterial agents. Another area of interest is the investigation of HMAC's potential as an anticancer agent. Additionally, the development of new synthetic methods for HMAC and the optimization of its synthesis conditions may lead to improved yields and increased availability for research. Finally, the investigation of HMAC's mechanism of action and its effects on cellular pathways may provide insights into its potential therapeutic applications.
合成法
The synthesis of HMAC can be achieved through several methods, including the reaction of adamantane with potassium permanganate, followed by the reaction with sodium hydroxide. Another method involves the reaction of adamantane with bromine, followed by the reaction with sodium hydroxide to yield HMAC. The yield of HMAC can be improved by optimizing reaction conditions, such as temperature, reaction time, and reagent concentration.
科学的研究の応用
HMAC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antitumor activities. HMAC has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. It has also been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, HMAC has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer.
特性
IUPAC Name |
3-hydroxy-5-methyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPUDFIBQOQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385740 |
Source


|
| Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5353-62-8 |
Source


|
| Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
![1-allyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4980113.png)
![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B4980128.png)

![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)
![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)